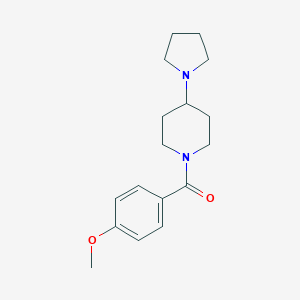
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolones and has been studied for its various biochemical and physiological effects.
作用機序
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and histone deacetylase (HDAC). These enzymes are involved in various cellular processes such as inflammation, cell proliferation, and gene expression. Inhibition of these enzymes by 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one may contribute to its anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. It has also been shown to reduce the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal damage and improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potency. This compound exhibits potent anti-inflammatory, anti-cancer, and neuroprotective effects at low concentrations. Another advantage is its stability. This compound is stable under various conditions and can be stored for long periods without degradation. One limitation of using this compound in lab experiments is its solubility. This compound is poorly soluble in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to study its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to study its mechanism of action in more detail to understand how it exerts its various effects. Additionally, future research can focus on developing more efficient synthesis methods for this compound to increase its availability for research and potential clinical use.
合成法
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then subjected to hydrolysis and decarboxylation to yield the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has also been studied for its neuroprotective effects in animal models of neurodegenerative diseases.
特性
製品名 |
5-(4-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C20H18FNO5 |
分子量 |
371.4 g/mol |
IUPAC名 |
(4Z)-5-(4-fluorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H18FNO5/c1-27-15-8-4-13(5-9-15)18(24)16-17(12-2-6-14(21)7-3-12)22(10-11-23)20(26)19(16)25/h2-9,17,23-24H,10-11H2,1H3/b18-16- |
InChIキー |
FWSOAEWQYIBRJB-VLGSPTGOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)F)/O |
SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)F)O |
正規SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-2-{[4-(4-morpholinyl)-1-piperidinyl]methyl}phenol](/img/structure/B246957.png)


![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)






![(4-Methoxyphenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B246977.png)

![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)